molecular formula C6H11NO4S B2596783 1-Acetylazetidin-3-yl methanesulfonate CAS No. 136911-45-0

1-Acetylazetidin-3-yl methanesulfonate

Cat. No.: B2596783
CAS No.: 136911-45-0
M. Wt: 193.22
InChI Key: UFNFFGGEDGYWMU-UHFFFAOYSA-N
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Description

1-Acetylazetidin-3-yl methanesulfonate (CAS No. 136911-45-0) is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C6H11NO4S .


Molecular Structure Analysis

The molecular weight of this compound is 193.22. The specific structure formula and InChI Key are not provided in the search results .

Scientific Research Applications

Reaction Acceleration and Enzyme Inhibition

1-Acetylazetidin-3-yl methanesulfonate and related compounds play a significant role in the study of enzyme inhibition, particularly acetylcholinesterase (AChE). Research has demonstrated how methanesulfonyl derivatives, including those related to this compound, can serve as oxydiaphoric inhibitors to AChE, producing methanesulfonyl enzyme derivatives. This interaction is crucial for understanding the enzyme's catalytic activity and inhibition mechanisms, providing insights into biochemical pathways and potential therapeutic targets (Kitz & Wilson, 1963).

Anti-Acetylcholinesterase Activity

Studies on compounds such as 5-Substituted 1-Methyl-1H-1,2,4-triazol-3-yl Methanesulfonates, which are related to this compound, have shown significant anti-acetylcholinesterase activity. This research contributes to the development of insecticidal and potentially therapeutic agents by exploring the structure-activity relationship of these compounds (Holan, Virgona, & Watson, 1997).

Synthesis and Catalytic Applications

Research has also focused on the synthesis of related methanesulfonate compounds and their applications as catalysts or intermediates in organic synthesis. For example, the efficient synthesis of 3-Amino-1-Benzhydrylazetidine through reactions involving methanesulfonyl chloride highlights the utility of methanesulfonates in synthesizing complex organic molecules. Such studies provide valuable methodologies for the pharmaceutical and chemical industries (Li et al., 2006).

Understanding Molecular Interactions

The investigation into the compositions and structures of methanesulfonic acid complexes with acetonitrile, for instance, sheds light on molecular interactions and complex formation. This research is pivotal for understanding solvent effects, acid-base interactions, and the fundamental principles governing molecular assembly and reactivity (Kislina et al., 2004).

Mechanism of Action

The mechanism of action of methanesulfonate esters, which includes 1-Acetylazetidin-3-yl methanesulfonate, involves their alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu .

Safety and Hazards

1-Acetylazetidin-3-yl methanesulfonate is classified as a hazardous substance. It has a hazard class of 6.1 and is associated with several hazard statements including H301, H311, H331, and H341 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact during pregnancy/while nursing .

Properties

IUPAC Name

(1-acetylazetidin-3-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-5(8)7-3-6(4-7)11-12(2,9)10/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNFFGGEDGYWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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